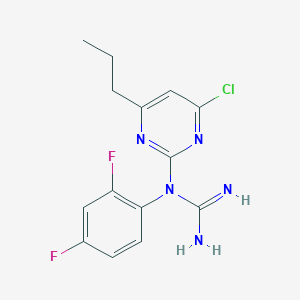
4-(1,3-Thiazolidin-3-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazolidin-3-yl)butan-1-ol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidin-3-yl)butan-1-ol typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the multicomponent reaction involving the condensation of an amine, a thiol, and an aldehyde under mild conditions . This reaction can be catalyzed by various agents, including acids, bases, or even enzymes, to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Thiazolidin-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazolidine ring can be reduced to form a more saturated compound.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazolidin-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazolidin-3-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes and receptors. This compound can modulate oxidative stress, inflammation, and cell proliferation pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-4-one: Another thiazolidine derivative known for its anticancer and antimicrobial properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Thiazolidine-2-thione: Studied for its potential antiviral and antifungal activities.
Uniqueness
4-(1,3-Thiazolidin-3-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
759397-83-6 |
|---|---|
Molekularformel |
C7H15NOS |
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
4-(1,3-thiazolidin-3-yl)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-5-2-1-3-8-4-6-10-7-8/h9H,1-7H2 |
InChI-Schlüssel |
QYLDVDUKKWMUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)

![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)











